molecular formula C7H10N2O4S B1320569 Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate CAS No. 5863-20-7

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate

Cat. No.: B1320569
CAS No.: 5863-20-7
M. Wt: 218.23 g/mol
InChI Key: XPFJZWOGEBQAHN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate: C7H10N2O4S

    This compound analogs: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its applications in research, particularly in proteomics, highlight its importance in scientific studies .

Properties

IUPAC Name

ethyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-5(2)8-14(11,12)9-6/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJZWOGEBQAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NS(=O)(=O)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594737
Record name Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-20-7
Record name Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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